2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-11-7-6-10(17)13-12(11)18-15(22-13)19-14(20)8-4-2-3-5-9(8)16/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJQKYYAZUXNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Chemical Reactions Analysis
2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents like chlorine and bromine.
Oxidation and Reduction Reactions: These reactions can be carried out using oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: These involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide involves the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Modifications in Benzothiazole Derivatives
The table below highlights critical differences between the target compound and analogs:
Functional Group Impact on Properties
Chlorine Substitution: 7-Cl on benzothiazole: Improves metabolic stability and hydrophobic interactions in analogs like 41d (a sulfonamide derivative) .
Methoxy vs. Methyl Groups :
- 4-OCH₃ (target) : Reduces logP compared to 4-CH₃ (logP = 4.5 in ), improving aqueous solubility.
- 4-CH₃ : Increases steric hindrance, which may limit binding in some enzymatic pockets.
Linker Variations :
Pharmacological and Physicochemical Comparisons
- Thermal Stability : Benzamide derivatives like 2-BTBA and 2-BTFBA form stable crystals (mp > 250°C), suggesting similar thermal robustness in the target compound .
- Solubility : Ethoxy-substituted analogs (e.g., ) exhibit better solubility than methylated derivatives, a critical factor for bioavailability.
- Nitro-substituted analogs (e.g., ) show strong electron-withdrawing effects, useful in charge-transfer interactions.
Biological Activity
2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Molecular Formula : C13H10Cl2N2O2S
- Molecular Weight : 305.25 g/mol
The biological activity of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its interaction with specific biological targets:
- Anticancer Activity : Studies have shown that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of halogen substituents enhances the compound's ability to induce apoptosis in cancer cells by activating caspase pathways.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's.
Anticancer Efficacy
The following table summarizes the cytotoxic effects of 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.12 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 6.34 | Cell cycle arrest at G1 phase |
| U937 (Leukemia) | 4.76 | Inhibition of proliferation |
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 5.12 µM. Flow cytometry analysis indicated that the compound induced apoptosis through increased levels of caspase-3 and -7 activity .
- Neuroprotective Effects : In an experimental model for Alzheimer's disease, 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibited significant inhibition of acetylcholinesterase activity, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via coupling reactions between 7-chloro-4-methoxy-1,3-benzothiazol-2-amine and 2-chlorobenzoyl chloride. Key steps include:
- Acylation : Reacting the benzothiazol-2-amine with 2-chlorobenzoyl chloride in pyridine or DCM under inert atmosphere, followed by purification via column chromatography .
- Critical Parameters :
- Temperature control (0–5°C during acyl chloride addition) to prevent decomposition.
- Anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the acyl chloride.
- Stoichiometric ratios (1:1.05 amine:acyl chloride) to minimize diacylation byproducts .
- Yield Optimization : 67–72% yield achieved through precise reaction time (16–24 hours) and molecular sieves to scavenge HCl byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for verifying substitution patterns and confirming amide bond formation. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- LC-MS (ESI+) : Validates molecular weight (e.g., m/z 385.1 [M+H]+) and detects impurities .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1540 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric forms and confirms molecular geometry using SHELXL refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental NMR data?
Discrepancies often arise from solvent effects or tautomerism. Methodological approaches include:
DFT Calculations : Use explicit solvent models (e.g., IEFPCM for DMSO-d6) to simulate chemical shifts .
Variable-Temperature NMR (VT-NMR) : Identifies dynamic processes affecting peak splitting (e.g., rotamers) .
2D NMR Techniques (HSQC/HMBC) : Confirm through-space correlations versus calculated coupling constants .
X-ray Crystallography : Validates predominant tautomeric form (e.g., amide vs. iminol tautomers) .
Q. What experimental strategies are recommended for elucidating the mechanism of enzyme inhibition by this compound?
- Kinetic Assays : Measure inhibition constants (Ki) using PFOR (pyruvate:ferredoxin oxidoreductase) or analogous enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., using SHELX for structure refinement) to map binding interactions .
- Site-Directed Mutagenesis : Identify critical residues involved in binding by mutating active-site amino acids .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
-
Core Modifications : Systematically vary substituents (e.g., methoxy → ethoxy, chloro → fluoro) and assess biological activity.
-
Bioisosteric Replacement : Replace benzothiazole with other heterocycles (e.g., benzoxazole) to probe electronic effects .
-
Data Collection :
Derivative Substituent R₁ Substituent R₂ IC₅₀ (µM) Parent Cl, OMe H 0.85 Derivative A F, OMe H 1.2 Derivative B Cl, OEt H 0.67 Source:
Q. What methodologies address low solubility in bioassays?
Q. How can researchers interpret unexpected byproducts in synthesis?
- LC-MS Tracking : Monitor reaction progress in real-time to detect intermediates (e.g., diacylated byproducts) .
- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze with high-resolution MS/NMR .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways .
Methodological Tables
Q. Table 1. Comparison of Reaction Conditions for Synthesis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Temperature | 0–5°C | Room temperature |
| Solvent | DCM | THF |
| Reaction Time | 16 hr | 24 hr |
| Yield | 67% | 72% |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Signal/Value | Functional Group Confirmed |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 3.87 (s, 3H, OCH₃) | Methoxy group |
| IR | 1650 cm⁻¹ (C=O stretch) | Amide bond |
| LC-MS (ESI+) | m/z 385.1 [M+H]+ | Molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
